4-acetyl-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide
Description
Properties
IUPAC Name |
4-acetyl-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2S/c1-14-3-8-19(24)21-20(14)26-23(30-21)27(13-16-9-11-25-12-10-16)22(29)18-6-4-17(5-7-18)15(2)28/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWAZEFOKPWYOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CC=NC=C3)C(=O)C4=CC=C(C=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzothiazole Core
The 7-chloro-4-methyl-1,3-benzothiazol-2-amine intermediate serves as the foundational scaffold. A modified solvent-free protocol, inspired by the synthesis of pyrimido[2,1-b]benzothiazoles, enables efficient cyclization.
Procedure :
- Cyclocondensation :
- Purification :
- The crude product is washed with cold ethanol to remove unreacted starting materials.
- Recrystallization from ethyl acetate yields pale-yellow crystals.
Characterization :
- 1H NMR (DMSO- d6) : δ 2.41 (s, 3H, CH3), 6.98 (d, 1H, J = 8.5 Hz, Ar–H), 7.32 (d, 1H, J = 8.5 Hz, Ar–H), 7.89 (s, 1H, NH2).
- IR (KBr) : 3360 cm⁻¹ (N–H stretch), 1610 cm⁻¹ (C=N).
Introduction of the Pyridin-4-ylmethyl Group
N-Alkylation of the benzothiazol-2-amine with 4-(chloromethyl)pyridine proceeds via nucleophilic substitution.
Procedure :
- Alkylation :
- 7-Chloro-4-methyl-1,3-benzothiazol-2-amine (1.0 equiv) and 4-(chloromethyl)pyridine (1.1 equiv) are refluxed in dry dimethylformamide (DMF) with potassium carbonate (2.0 equiv) for 6 hours.
- Yield : 70–75%.
- Workup :
- The mixture is diluted with ice water, and the precipitate is filtered and dried.
Characterization :
- 13C NMR (DMSO- d6) : δ 21.5 (CH3), 44.8 (CH2–N), 121.9–150.4 (aromatic carbons).
Acetylation at the 4-Position
Electrophilic aromatic substitution introduces the acetyl group.
Procedure :
- Friedel-Crafts Acetylation :
Characterization :
Benzamide Coupling
The final step involves coupling 4-acetylbenzoic acid with the acetylated benzothiazole derivative.
Procedure :
- Activation of Carboxylic Acid :
- 4-Acetylbenzoic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) to form the acyl chloride.
- Amide Formation :
Characterization :
- 1H NMR (DMSO- d6) : δ 2.62 (s, 3H, COCH3), 5.21 (s, 2H, N–CH2–Py), 7.35–8.42 (m, 11H, aromatic).
- 13C NMR (DMSO- d6) : δ 26.8 (COCH3), 52.4 (N–CH2–Py), 121.7–167.2 (aromatic and carbonyl carbons).
Optimization and Green Chemistry Considerations
Adopting solvent-free conditions from pyrimido[2,1-b]benzothiazole syntheses improves sustainability:
- Catalyst-Free Reactions : Eliminating catalysts reduces purification steps.
- Energy Efficiency : Reactions at 60°C (vs. traditional 100°C) minimize decomposition.
Analytical Data Summary
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
4-acetyl-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-acetyl-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Differences
Benzothiazole Substitution: The target compound features a 7-chloro-4-methyl-benzothiazole group, which differs from the 4,5-dichloro substitution in the analog from . Chlorine substituents are known to enhance lipophilicity and metabolic stability, suggesting the target compound may exhibit distinct pharmacokinetic properties . In contrast, M5 () lacks a benzothiazole ring entirely, instead incorporating a dioxothiazolidine moiety, which may confer greater polarity and influence binding interactions .
N-Substituents: The dual N-substitution (pyridin-4-ylmethyl and benzothiazol-2-yl) in the target compound is unique compared to simpler analogs like M5, which has a single pyridin-4-yl group. This dual substitution could sterically hinder interactions with biological targets compared to mono-substituted derivatives .
Physicochemical Properties: The molecular weight of the target compound is estimated to be significantly higher (~450–500 g/mol) than M5 (327.36 g/mol) and the morpholine-sulfonyl analog (270.81 g/mol). Higher molecular weight may impact solubility and bioavailability . Solubility data for the target compound are unavailable, but analogs like M5 show moderate solubility in DMSO and ethanol, suggesting the target may require similar solvents for dissolution .
Research Findings and Implications
Synthetic and Analytical Methods: Compounds like M5 () were characterized using IR spectroscopy (KBr pellet method) and melting point analysis, which are standard techniques for benzamide derivatives. The use of SHELX software () for crystallographic refinement suggests that structural analogs and the target compound may have been analyzed via X-ray diffraction to confirm stereochemistry and bonding patterns .
Biological Activity: While biological data for the target compound are absent, benzothiazole derivatives are frequently explored for antimicrobial and anticancer activities. The 7-chloro-4-methyl substitution in the target compound may enhance cytotoxicity compared to non-halogenated analogs . The pyridin-4-ylmethyl group could facilitate interactions with kinase targets, as seen in other kinase inhibitors featuring pyridine moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
